N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide
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Overview
Description
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide is an organic compound characterized by its unique structure, which includes a fluorine atom and a hydroxyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-hydroxybenzoic acid and 3,3-dimethylbutan-2-amine.
Activation of Carboxylic Acid: The carboxylic acid group of 2-fluoro-4-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated acid is then reacted with 3,3-dimethylbutan-2-amine to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of 2-fluoro-4-hydroxybenzaldehyde or 2-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide can be used as an intermediate for the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating novel compounds.
Biology
This compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological targets in a specific manner.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a candidate for drug development.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide exerts its effects depends on its interaction with molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins or nucleic acids, potentially inhibiting enzyme activity or altering receptor function. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-dimethylbutan-2-yl)-2-hydroxybenzamide: Lacks the fluorine atom, which may reduce its binding affinity and selectivity.
N-(3,3-dimethylbutan-2-yl)-4-hydroxybenzamide: Lacks the fluorine atom and has the hydroxyl group in a different position, potentially altering its biological activity.
N-(3,3-dimethylbutan-2-yl)-2-fluorobenzamide: Lacks the hydroxyl group, which may affect its ability to form hydrogen bonds.
Uniqueness
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzamide core. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-8(13(2,3)4)15-12(17)10-6-5-9(16)7-11(10)14/h5-8,16H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLIMZMAPIOZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C=C(C=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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